molecular formula C10H8ClF2N3O B8560587 2,4-Difluoro-alpha-(1H-1,2,4-triazol-1-yl)acetophenone hydrochloride CAS No. 86386-75-6

2,4-Difluoro-alpha-(1H-1,2,4-triazol-1-yl)acetophenone hydrochloride

Cat. No. B8560587
CAS RN: 86386-75-6
M. Wt: 259.64 g/mol
InChI Key: PYSWMBQNJXRJJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Difluoro-alpha-(1H-1,2,4-triazol-1-yl)acetophenone hydrochloride is a useful research compound. Its molecular formula is C10H8ClF2N3O and its molecular weight is 259.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Difluoro-alpha-(1H-1,2,4-triazol-1-yl)acetophenone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Difluoro-alpha-(1H-1,2,4-triazol-1-yl)acetophenone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

86386-75-6

Product Name

2,4-Difluoro-alpha-(1H-1,2,4-triazol-1-yl)acetophenone hydrochloride

Molecular Formula

C10H8ClF2N3O

Molecular Weight

259.64 g/mol

IUPAC Name

1-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-yl)ethanone;hydrochloride

InChI

InChI=1S/C10H7F2N3O.ClH/c11-7-1-2-8(9(12)3-7)10(16)4-15-6-13-5-14-15;/h1-3,5-6H,4H2;1H

InChI Key

PYSWMBQNJXRJJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)CN2C=NC=N2.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 1,2,4-triazole (30.4 g, 0.44M) and triethylamine (15.1 g, 0.15M) in refluxing ethyl acetate (186 ml) was added a solution of 2-chloro-2',4'-difluoroacetophenone (38.1 g, 0.2M) in ethyl acetate (80 ml). The mixture was refluxed for six hours then cooled to room temperature and the insolubles were removed by filtration. The filtrate was washed with water (2×200 ml) and then the solvent was removed by distillation at reduced pressure. The crude product was dissolved in ethyl acetate (150 ml) then 25% w/v HCl gas in isopropanol was added. The mixture was granulated at 0° C. for one hour and then the solid was collected by filtration and dried to give the title compound (21.6 g, 40%), m.p. 167°-170° C. IR (KBr) and nmr (DMSO) were consistent with the desired structure.
Quantity
30.4 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
38.1 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
186 mL
Type
solvent
Reaction Step Three
Yield
40%

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